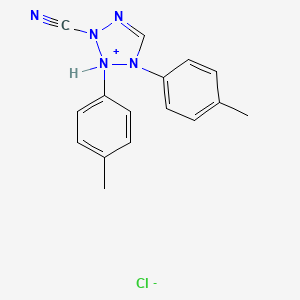
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is a complex organic compound with a unique structure that includes a tetrazole ring, two methylphenyl groups, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride typically involves multiple steps One common method starts with the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide This intermediate is then reacted with cyanogen bromide to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The tetrazole ring and methylphenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(4-methylphenyl)ethane-1,2-dione: This compound has a similar structure but lacks the tetrazole ring.
1,2-bis(4-methylphenyl)ethane-1,2-diol: Similar structure with hydroxyl groups instead of the tetrazole ring and carbonitrile group.
Uniqueness
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is unique due to the presence of the tetrazole ring and carbonitrile group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16ClN5 |
|---|---|
Poids moléculaire |
313.78 g/mol |
Nom IUPAC |
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C16H15N5.ClH/c1-13-3-7-15(8-4-13)19-12-18-20(11-17)21(19)16-9-5-14(2)6-10-16;/h3-10,12H,1-2H3;1H |
Clé InChI |
BLCCXPMHHCWJHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[NH+]2N(C=NN2C#N)C3=CC=C(C=C3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)



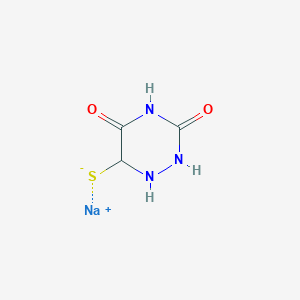
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

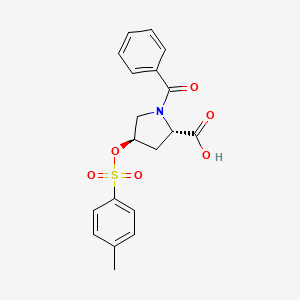
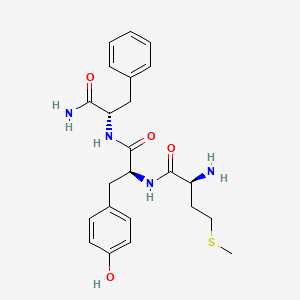
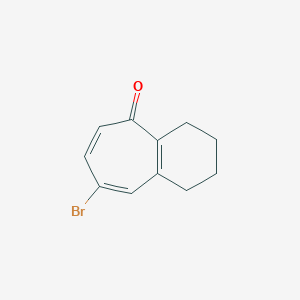
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)

![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
